molecular formula C23H20FN3O3S2 B2629022 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide CAS No. 886943-08-4

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide

Cat. No.: B2629022
CAS No.: 886943-08-4
M. Wt: 469.55
InChI Key: RULMDEJXUOAIIZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a synthetic organic compound supplied for non-human research applications. This molecule features a 4-fluorobenzo[d]thiazole core, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse biological activities . The integration of this fluorinated benzothiazole moiety with a tosylpropanamide group via a pyridin-2-ylmethyl linker suggests potential for investigating its interactions with various biological targets, similar to other benzothiazole derivatives which have been studied for applications in cancer research, antimicrobial agents, and as enzyme inhibitors such as α-amylase and α-glucosidase . The presence of the tosyl (p-toluenesulfonyl) group is a key structural feature that can influence the compound's electronic properties and binding characteristics, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a lead compound in the development of novel pharmacologically active molecules. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-16-8-10-18(11-9-16)32(29,30)14-12-21(28)27(15-17-5-2-3-13-25-17)23-26-22-19(24)6-4-7-20(22)31-23/h2-11,13H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULMDEJXUOAIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • A benzothiazole moiety, which is known for its broad spectrum of biological activity.
  • A pyridine derivative that enhances its interaction with biological targets.
  • A tosyl group that may contribute to its reactivity and solubility.

The presence of a fluorine atom on the benzothiazole ring is believed to enhance lipophilicity, potentially improving cellular uptake and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant strains of bacteria.

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development. Similar compounds with benzothiazole structures have been reported to possess antimicrobial properties as well.
  • Synergistic Effects : Studies suggest that this compound can enhance the efficacy of other therapeutic agents when used in combination therapies, particularly with cell-penetrating peptides. This is crucial for overcoming antibiotic resistance in various bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines.

  • Cell Line Studies : In studies involving human lung cancer cell lines (e.g., A549, HCC827), the compound demonstrated significant cytotoxic effects. The MTS cytotoxicity assays indicated a notable reduction in cell viability at low concentrations, suggesting potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism may involve binding to DNA, disrupting cellular processes essential for cancer cell proliferation. Compounds with similar structural features have shown effective binding within the minor groove of DNA, which could be a target for therapeutic intervention .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzothiazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results showed:

  • Effective against : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties comparable to standard antibiotics.

Study 2: Antitumor Activity

Another study focused on the antitumor effects on human lung cancer cell lines using 3D culture systems:

  • The compound exhibited higher cytotoxicity in 2D cultures compared to 3D, indicating its effectiveness in disrupting tumor growth.
  • IC50 values were measured at approximately 6.26 μM for HCC827 cells, demonstrating potent activity against lung cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamideSimilar core structure; lacks tosyl groupAntimicrobial activity against Mycobacterium tuberculosis
5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamideContains similar benzothiazole coreAnticancer activity reported
N-(thiazol-2-yl)-benzenesulfonamideDifferent core structure but similar antibacterial propertiesPotent activity against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted propanamides with heterocyclic motifs. Below is a comparative analysis with structurally related compounds from recent literature:

Compound Core Structure Substituents Key Properties Reference
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide Benzothiazole-propanamide 4-fluoro-benzothiazole, pyridin-2-ylmethyl, tosyl Enhanced metabolic stability; potential kinase inhibition N/A
N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Thiazole-propanamide 4-methyl-thiazole, pyridin-3-yl, propynyl, trifluoropropylthio Pesticidal activity; improved oxidative stability due to trifluoropropylthio
N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-(((2,2-difluorocyclopropyl)methyl)thio)propanamide (P10) Thiazole-propanamide 4-methyl-thiazole, pyridin-3-yl, propynyl, difluorocyclopropylthio Broad-spectrum insecticidal activity; increased membrane permeability
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocine-thiazole Dibenzothiadiazocine, 4-fluorophenyl, pyridin-2-yl, dimethoxyphenyl Anticancer activity (tubulin inhibition); high logP due to aromatic stacking
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromene-pyrazolopyrimidine Fluoro-chromene, pyrazolopyrimidine, isopropylbenzamide Kinase inhibitor (e.g., JAK/STAT pathway); MP = 175–178°C

Key Comparative Insights

Bioactivity: P6 and P10 () are pesticidal, leveraging thioether linkages for stability and membrane penetration. The target compound’s tosyl group may confer similar stability but with distinct target selectivity due to sulfonyl-electron withdrawal effects .

Structural Modifications: Fluorine Positioning: Fluorine at the 4-position of benzothiazole (target) vs. Sulfonyl vs. Thioether: The tosyl group in the target compound may enhance solubility compared to the trifluoropropylthio group in P6, but at the cost of reduced lipophilicity .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling (e.g., amidation of tosylpropanoyl chloride with benzothiazole and pyridylmethylamine), akin to methods in and using palladium catalysts or lead-mediated reductions .

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound P6 Compound 29
Molecular Weight ~500–550 g/mol* 469.5 g/mol 589.1 g/mol
LogP ~3.5–4.0 4.2 5.8
Melting Point Not reported Not reported 175–178°C (Ex. 53)
Bioactivity Kinase inhibition (hypothetical) Pesticidal Anticancer

*Estimated based on structural analogs.

Mechanistic Hypotheses

  • The fluorobenzothiazole moiety may act as a ATP-binding pocket mimic in kinases, similar to pyrazolopyrimidine scaffolds in .
  • Tosylpropanamide’s sulfonyl group could engage in hydrogen bonding with catalytic lysine residues, a trait observed in sulfonamide-based inhibitors .

Limitations and Contradictions

  • Evidence Gaps : Direct biological data for the target compound are absent in the provided sources; comparisons rely on structural analogs.
  • Divergent Applications : P6/P10 (pesticidal) vs. chromene-pyrazolopyrimidine (therapeutic) highlight context-dependent structure-activity relationships.

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